ethyl (5E)-5-(2,4-dimethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring, a methoxy-substituted phenyl group, and an ethyl ester functional group
Preparation Methods
The synthesis of ETHYL (5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the methoxy-substituted phenyl group. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and esterification reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL (5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL (5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)ethylamine derivatives: These compounds share the methoxy-substituted phenyl group and exhibit similar chemical properties.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: This compound has a similar structure and is used in related research applications.
The uniqueness of ETHYL (5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H19NO5 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
ethyl (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-5-23-17(20)15-10(2)18-13(16(15)19)8-11-6-7-12(21-3)9-14(11)22-4/h6-9,19H,5H2,1-4H3/b13-8+ |
InChI Key |
BMQHZDWZBZBYJY-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=C(C=C(C=C2)OC)OC)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)OC)OC)N=C1C)O |
Origin of Product |
United States |
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